molecular formula C26H18Cl2N2O6 B11683034 4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11683034
M. Wt: 525.3 g/mol
InChI Key: ZUGKYLNZEXRURI-VXLYETTFSA-N
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Description

4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a dichlorophenyl and a pyrimidinylidene group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving aromatic and heterocyclic compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development and testing, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s aromatic and heterocyclic groups allow it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and pyrimidinylidene-containing molecules. Examples include:

  • 4-[(2,6-dichlorophenyl)methyl]benzoic acid
  • 4-[(4-methylphenyl)methyl]benzoic acid
  • 4-[(2,6-dichloro-4-{(E)-[1-(phenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Uniqueness

What sets 4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid apart is its combination of dichlorophenyl and pyrimidinylidene groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar molecules.

Properties

Molecular Formula

C26H18Cl2N2O6

Molecular Weight

525.3 g/mol

IUPAC Name

4-[[2,6-dichloro-4-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H18Cl2N2O6/c1-14-2-8-18(9-3-14)30-24(32)19(23(31)29-26(30)35)10-16-11-20(27)22(21(28)12-16)36-13-15-4-6-17(7-5-15)25(33)34/h2-12H,13H2,1H3,(H,33,34)(H,29,31,35)/b19-10+

InChI Key

ZUGKYLNZEXRURI-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)C(=O)NC2=O

Origin of Product

United States

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